2-(Trifluoromethyl)isonicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)6-3-5(4-11)1-2-12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFFNKLBERSEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695252 | |

| Record name | 2-(Trifluoromethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916210-02-1 | |

| Record name | 2-(Trifluoromethyl)-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916210-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)isonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-(Trifluoromethyl)isonicotinonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)isonicotinonitrile

Foreword

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The strategic introduction of fluorine-containing moieties, such as the trifluoromethyl group, into aromatic systems can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound, a pyridine derivative, is a prime exemplar of this molecular design strategy. This guide provides a comprehensive technical overview of its core physicochemical properties, intended for researchers, medicinal chemists, and process development scientists. We will delve into its structural attributes, predictable spectroscopic signatures, reactivity profile, and the robust experimental methodologies required for its characterization. Our approach is grounded in established chemical principles and data from analogous structures, offering a predictive and practical framework for working with this versatile chemical entity.

Molecular Identity and Structure

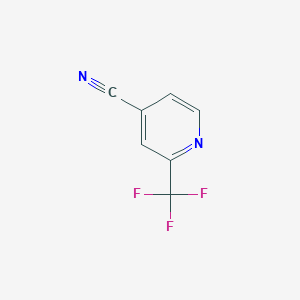

This compound is a substituted pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The molecule is characterized by a trifluoromethyl (-CF₃) group at the 2-position and a nitrile (-C≡N) group at the 4-position.

-

IUPAC Name: 2-(Trifluoromethyl)pyridine-4-carbonitrile[1]

-

Synonyms: 4-Cyano-2-(trifluoromethyl)pyridine, 2-Trifluoromethyl-isonicotinonitrile[1]

-

CAS Number: 916210-02-1[2]

-

Molecular Formula: C₇H₃F₃N₂[3]

-

Molecular Weight: 172.11 g/mol [2]

The structure features a unique electronic arrangement. Both the trifluoromethyl and the nitrile functionalities are potent electron-withdrawing groups. This electronic deficit significantly influences the reactivity of the pyridine ring and the basicity of the ring nitrogen.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

Precise experimental data for this specific compound is not widely published; therefore, the following table synthesizes information from chemical suppliers and estimations based on structurally related compounds and established chemical principles.

| Property | Value / Observation | Rationale & Commentary |

| Appearance | Typically a solid (white to off-white)[3] | The presence of a rigid aromatic core and polar substituents often results in a solid state at room temperature. |

| Melting Point | Data varies; likely in the range of 35-50 °C | This is an estimation. For comparison, the isomer 6-(Trifluoromethyl)nicotinonitrile has a reported melting point of 37-41 °C.[4][5] The exact value requires experimental determination via DSC. |

| Boiling Point | Data varies; literature review required[3] | Expected to be >200 °C due to its molecular weight and polarity. Vacuum distillation would be required to prevent decomposition. |

| Solubility | Low solubility in water[3]; Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, acetone)[3] | The hydrophobic trifluoromethyl group and aromatic ring limit aqueous solubility. The polar nitrile group and nitrogen heteroatom confer solubility in common organic solvents. |

| pKa (of Pyridinium Ion) | Predicted: ~0.5 - 1.5 | The pKa of pyridine is 5.2. Both the -CF₃ and -CN groups are strongly electron-withdrawing, which destabilizes the conjugate acid (the protonated pyridinium ion) by pulling electron density away from the nitrogen. This significantly reduces the basicity of the nitrogen atom, resulting in a very low pKa. Computational methods are often used to predict pKa values for such derivatives.[6][7] |

| Density | Data varies; literature review required[3] | Expected to be greater than 1.0 g/cm³ due to the presence of fluorine atoms. |

| Stability | Stable under standard ambient and dry conditions.[3] | Should be stored in a tightly sealed container to prevent moisture absorption, which could lead to slow hydrolysis of the nitrile group over time, especially under non-neutral pH.[3] |

Predicted Spectroscopic Signature

The unique arrangement of functional groups in this compound gives rise to a distinct and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be simple, showing only signals in the aromatic region. Due to the substitution pattern, three distinct proton signals are expected:

-

H-3, H-5, H-6: These protons will appear as complex multiplets or distinct doublet/singlet-like signals between δ 7.5 and 9.0 ppm. The exact chemical shifts are influenced by the strong deshielding effects of the adjacent electron-withdrawing groups and the ring nitrogen. The proton at the 6-position, adjacent to the nitrogen, is expected to be the most downfield.

-

-

¹³C NMR: The spectrum will show 7 distinct carbon signals.

-

Pyridine Carbons: Five signals will be in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-withdrawing groups (C-2 and C-4) will be significantly affected.

-

Nitrile Carbon (-C≡N): A characteristic signal around δ 115-120 ppm. This signal is typically of lower intensity.

-

Trifluoromethyl Carbon (-CF₃): This signal, expected around δ 120-130 ppm, will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz).[8]

-

-

¹⁹F NMR: This is a key technique for fluorinated compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups.

-

~2230 cm⁻¹ (sharp, medium intensity): This is a highly characteristic absorption for the C≡N (nitrile) stretching vibration.[10]

-

~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching vibrations.[11]

-

~1600-1400 cm⁻¹ (multiple bands): Aromatic C=C and C=N ring stretching vibrations.

-

~1350-1100 cm⁻¹ (strong, broad): This region will be dominated by very strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group.[8]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺•): The primary peak in an Electron Ionization (EI) spectrum would be the molecular ion at m/z = 172.

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of HCN (m/z 145) from the ring system or the loss of the trifluoromethyl radical (•CF₃), leading to a fragment at m/z 103.

Reactivity and Stability Profile

The electronic nature of this compound dictates its reactivity.

Caption: Key reactivity pathways for this compound.

-

Nucleophilic Aromatic Substitution: The pyridine ring is highly electron-deficient due to the combined effects of the ring nitrogen and the two powerful electron-withdrawing substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the activating groups. Strong nucleophiles can displace a hydrogen or, if present, a suitable leaving group on the ring.[12]

-

Nitrile Group Reactivity: The cyano group is a versatile functional handle.

-

Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-(trifluoromethyl)isonicotinic acid) or, under more controlled conditions, to an amide.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

-

Trifluoromethyl Group Stability: The C-F bonds in the -CF₃ group are exceptionally strong, making this group highly stable and generally unreactive under common synthetic conditions. It serves primarily as a metabolic blocker and a modulator of electronic properties.

Experimental Methodologies for Characterization

To validate the properties of a sample of this compound, a systematic application of analytical techniques is required.

Caption: Experimental workflow for physicochemical characterization.

Protocol: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the determination of the point of half-neutralization, where pH = pKa.

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 50:50 Methanol:Water) due to its low water solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the solution in a jacketed beaker maintained at 25 °C and use a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pyridine nitrogen is very weakly basic, so titration will occur at a very low pH.

-

Data Acquisition: Record the pH after each incremental addition of the acid titrant.

-

Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa is the pH at the half-equivalence point. Alternatively, use the first derivative plot (ΔpH/ΔV vs. V) to accurately determine the equivalence point, and then find the pH at half that volume. The experiment requires precision due to the expected low pKa value.

Protocol: Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR if the solvent does not provide a reference peak.

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum with proton decoupling.

-

Acquire a ¹⁹F NMR spectrum. No special standard is typically needed as the spectrometer can be referenced internally.

-

-

IR Spectroscopy:

-

If the sample is solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only placing a small amount of the sample directly on the crystal.

-

Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization for fragmentation data or Electrospray Ionization for accurate mass).

-

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

-

Hazard Statements: Commercial suppliers indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation.[13]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[3]

-

Handling: Avoid breathing dust or fumes. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[3]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

References

- 1. This compound | CAS 916210-02-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound - CAS:916210-02-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-(Trifluoromethyl) Isonicotinonitrile | Properties, Uses, Safety Data & Supplier Information - Buy Online China [nj-finechem.com]

- 4. chembk.com [chembk.com]

- 5. 6-(トリフルオロメチル)ピリジン-3-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Trifluoromethyl)isonicotinonitrile: A Keystone Building Block in Modern Chemistry

This guide provides an in-depth technical overview of 2-(Trifluoromethyl)isonicotinonitrile, a pivotal fluorinated pyridine building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical identity, synthesis, spectroscopic profile, reactivity, and critical applications, underpinned by field-proven insights and authoritative references.

Core Identification and Physicochemical Properties

This compound, also known as 2-(trifluoromethyl)pyridine-4-carbonitrile, is a specialized heterocyclic compound that has garnered significant interest due to the unique properties imparted by the trifluoromethyl (-CF3) group. This functional group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

| Property | Value | Source(s) |

| CAS Number | 916210-02-1 | [2] |

| Molecular Formula | C₇H₃F₃N₂ | [3] |

| Molecular Weight | 172.11 g/mol | [2] |

| IUPAC Name | 2-(Trifluoromethyl)pyridine-4-carbonitrile | [3] |

| Synonyms | 4-Cyano-2-(trifluoromethyl)pyridine | [3] |

| Appearance | Typically a white or off-white solid | [3] |

| Purity | >95% (typical commercial grade) | [2] |

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a trifluoromethyl group and at the 4-position with a nitrile (cyano) group.

Caption: Chemical structure of this compound.

Synthesis Strategies and Methodologies

The synthesis of trifluoromethylpyridines (TFMPs), including this compound, is a topic of significant research interest.[4] Generally, two primary strategies are employed for the synthesis of the TFMP core:

-

Halogen Exchange (Halex) Reactions: This is a classical and widely used industrial method. It typically involves the chlorination of a picoline (methylpyridine) precursor to form a trichloromethylpyridine, followed by a fluorine exchange reaction using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[4]

-

Cyclocondensation Reactions: This "bottom-up" approach involves constructing the pyridine ring from smaller, acyclic, trifluoromethyl-containing building blocks.[4] Common starting materials include trifluoroacetic acid derivatives and trifluoroacetoacetates.[5]

A plausible synthetic route to this compound would likely involve the synthesis of a key intermediate, such as 2-chloro-4-(trifluoromethyl)pyridine, followed by a cyanation reaction.

Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (Precursor)

This protocol is based on established methods for the synthesis of related trifluoromethylpyridine intermediates.

Caption: Workflow for the synthesis of a key precursor.

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine [6]

-

Under an inert nitrogen atmosphere, charge a reaction vessel with tetrahydrofuran (THF) and zinc powder.

-

Add a catalytic amount of trimethylchlorosilane (TMCS) and heat to reflux to activate the zinc.

-

Cool the mixture and slowly add a solution of 1,1,1-trifluoro-4-alkoxy-3-buten-2-one and chloroacetonitrile in THF.

-

After the addition is complete, maintain the reaction at reflux for several hours.

-

Cool the reaction and quench by the slow addition of concentrated hydrochloric acid, followed by a further period of reflux to facilitate cyclization.

-

After cooling to room temperature, neutralize the mixture with an aqueous base (e.g., 10% NaOH).

-

Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to yield 2-hydroxy-4-(trifluoromethyl)pyridine.

Step 2: Chlorination to 2-Chloro-4-(trifluoromethyl)pyridine [7]

-

In a reaction vessel, dissolve the 2-hydroxy-4-(trifluoromethyl)pyridine from Step 1 in a suitable solvent such as 1,2-dichloroethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), at room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring for completion by TLC or LC-MS.

-

After completion, cool the reaction and carefully quench by adding it to ice water.

-

Neutralize the mixture with an aqueous base.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield 2-chloro-4-(trifluoromethyl)pyridine.

Step 3: Cyanation to this compound

The final step would involve a nucleophilic substitution of the chlorine atom with a cyanide group. This is a standard transformation in heterocyclic chemistry.

-

In a suitable solvent such as DMF or DMSO, combine 2-chloro-4-(trifluoromethyl)pyridine with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN).

-

A palladium or copper catalyst may be employed to facilitate the reaction.

-

Heat the reaction mixture, monitoring for completion.

-

After cooling, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Profile

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 7.0-9.0 ppm |

| ¹³C NMR | Aromatic Carbons | δ 110-160 ppm |

| -CF₃ Carbon | δ 120-130 ppm (quartet due to C-F coupling) | |

| -CN Carbon | δ 115-125 ppm | |

| IR Spectroscopy | C≡N Stretch | 2220-2240 cm⁻¹ |

| C-F Stretch | 1100-1300 cm⁻¹ (strong) | |

| Aromatic C=C/C=N Stretch | 1400-1600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 172.02 |

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the trifluoromethyl and cyano groups. This deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups.

The nitrile group can undergo a variety of chemical transformations, including:

-

Hydrolysis to form the corresponding carboxylic acid (2-(trifluoromethyl)isonicotinic acid).

-

Reduction to form an aminomethyl group.

-

Addition of organometallic reagents to form ketones.

This versatile reactivity makes this compound a valuable building block in the synthesis of more complex molecules.

Role in Medicinal Chemistry

The trifluoromethylpyridine scaffold is a "privileged structure" in medicinal chemistry. The -CF₃ group enhances metabolic stability by blocking sites of oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability.[8] These properties are highly desirable in drug candidates.

While specific drugs synthesized directly from this compound are not prominently documented in publicly available literature, numerous pharmaceuticals and agrochemicals contain the 4-trifluoromethylpyridine moiety.[9] For instance, the insecticide Flonicamid contains a 4-trifluoromethyl-nicotinamide structure, highlighting the importance of this substitution pattern in bioactive molecules.[9]

The synthesis of various kinase inhibitors and other targeted therapies often relies on functionalized pyridine intermediates.[10] The unique electronic properties and synthetic handles of this compound make it a highly attractive starting material for the discovery of new therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a highly functionalized and valuable building block in modern organic synthesis. Its unique combination of a reactive nitrile handle and the electronically and sterically influential trifluoromethyl group on a pyridine core makes it a strategic component for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for researchers aiming to leverage its potential in their scientific endeavors. The continued exploration of trifluoromethylated heterocycles promises to yield new and improved chemical entities with significant biological impact.

References

- 1. mdpi.com [mdpi.com]

- 2. EP2920150B1 - Process for the preparation of 2-trifluoromethyl isonicotinic acid and esters - Google Patents [patents.google.com]

- 3. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 7. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives | Scilit [scilit.com]

Commercial availability of 2-(Trifluoromethyl)isonicotinonitrile

An In-Depth Technical Guide to 2-(Trifluoromethyl)isonicotinonitrile: Commercial Availability, Applications, and Experimental Considerations

Introduction

This compound, with CAS Number 916210-02-1, is a fluorinated pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group onto the pyridine scaffold profoundly alters the physicochemical properties of resulting molecules.[3][4][5] The high electronegativity and steric bulk of the CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the basicity of the pyridine nitrogen, thereby improving a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4][6] This guide provides a comprehensive overview of the commercial availability, key applications, and essential technical protocols for researchers and drug development professionals working with this versatile intermediate.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 916210-02-1 | [1] |

| Molecular Formula | C₇H₃F₃N₂ | [1][2] |

| Molecular Weight | 172.11 g/mol | [1] |

| IUPAC Name | 2-(trifluoromethyl)pyridine-4-carbonitrile | [7] |

| Synonyms | 4-Cyano-2-(trifluoromethyl)pyridine, 2-Trifluoromethyl-isonicotinonitrile | [1][8] |

| Boiling Point | 186.4±35.0 °C (Predicted) | [1] |

| Density | 1.37±0.1 g/cm³ (Predicted) | [1] |

| Appearance | Light yellow liquid or solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger development needs. Purity levels are typically high, ensuring reliability in synthetic applications.

| Supplier | Product/Catalog Number | Notes |

| AK Scientific, Inc. | 5422AC | For research and development use.[7] |

| Allfluoro Pharmaceutical Co. Ltd. | APC11884752 | |

| Angene International Limited | AGN-PC-0WAKHK | |

| Indofine Chemical Co, Inc. | 08-9294 | |

| Hangzhou MolCore BioPharmatech | MC430073 | |

| Toronto Research Chemicals (TRC) | T899000 | Available in small quantities (e.g., 5mg, 10mg).[1] |

| Apollo Scientific | PC49309 | Typically offered at ≥95% purity.[1] |

| Frontier Specialty Chemicals | T14098 |

This table is not exhaustive but represents a selection of known suppliers. Pricing and availability are subject to change and should be verified with the respective vendors.[1][8]

Core Applications in Drug Discovery and Organic Synthesis

The trifluoromethylpyridine motif is a privileged structure in numerous agrochemical and pharmaceutical agents.[6][9] this compound serves as a versatile precursor for a wide range of more complex molecules. The nitrile group can be readily transformed into other functional groups such as carboxylic acids, amines, or tetrazoles, providing multiple avenues for molecular elaboration.

Key Synthetic Transformations:

-

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-(Trifluoromethyl)isonicotinic acid (CAS 131747-41-6), another crucial building block for amide bond formation.[10][11]

-

Reduction to Amine: The nitrile can be reduced to form the corresponding aminomethylpyridine, introducing a key basic handle for structure-activity relationship (SAR) studies.

-

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, expanding the chemical space accessible from this intermediate.

The electron-withdrawing nature of both the nitrile and the trifluoromethyl group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution at specific positions. This electronic profile is a key consideration for synthetic planning.

Experimental Protocol: Hydrolysis to 2-(Trifluoromethyl)isonicotinic Acid

This protocol describes a representative hydrolysis of the nitrile group to a carboxylic acid, a common and foundational step in leveraging this building block.

Objective: To synthesize 2-(Trifluoromethyl)isonicotinic acid from this compound via acid-catalyzed hydrolysis.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Acid Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) (approx. 10-15 eq). The use of a strong acid is necessary to protonate the nitrile nitrogen, facilitating nucleophilic attack by water. The excess ensures the reaction goes to completion.

-

Heating: Heat the reaction mixture to reflux (approximately 100-110 °C). The elevated temperature provides the necessary activation energy for the hydrolysis, which proceeds through an intermediate amide.

-

Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS) until the starting material is fully consumed.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Adjust the pH of the solution to the isoelectric point of the product (typically pH 2-3) using a suitable base (e.g., concentrated NaOH solution). This will cause the carboxylic acid to precipitate out of the aqueous solution.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any residual salts.

-

Dry the product under vacuum to yield 2-(Trifluoromethyl)isonicotinic acid.

-

Causality: The choice of a strong acid and heat is critical for overcoming the stability of the carbon-nitrogen triple bond. The workup procedure relies on the pH-dependent solubility of the carboxylic acid product, allowing for its selective precipitation and isolation.

Caption: Workflow for the hydrolysis of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[8]

-

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[7][12] Wear protective gloves, clothing, eye, and face protection.[7][12] Use only in a well-ventilated area and avoid breathing dust, fumes, or vapors.[7][12]

-

Response:

-

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] All handling should be performed inside a certified chemical fume hood.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[7][12][13] The recommended storage temperature is often between 2-8°C.[1]

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its unique electronic and steric properties, derived from the trifluoromethyl group, make it an attractive starting point for the design of novel bioactive molecules. A thorough understanding of its properties, safe handling procedures, and synthetic utility enables researchers to effectively incorporate this powerful building block into their drug discovery and development programs.

References

- 1. 2-Trifluoromethyl-isonicotinonitrile | 916210-02-1 [chemicalbook.com]

- 2. PubChemLite - this compound (C7H3F3N2) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. jelsciences.com [jelsciences.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. This compound | CAS 916210-02-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. 2-(Trifluoromethyl)isonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 11. 2-(Trifluoromethyl)isonicotinic acid [oakwoodchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Reactivity Profile of 2-(Trifluoromethyl)isonicotinonitrile

Foreword: Unlocking the Potential of a Versatile Building Block

To the researchers, scientists, and drug development professionals who continuously strive to innovate, this guide serves as a comprehensive resource on the reactivity of 2-(trifluoromethyl)isonicotinonitrile. This molecule, characterized by the potent electron-withdrawing trifluoromethyl and cyano groups on a pyridine core, presents a unique electronic landscape ripe for diverse chemical transformations. In the ever-evolving fields of medicinal and materials chemistry, understanding and harnessing the reactivity of such building blocks is paramount to the design and synthesis of novel, high-value compounds. This guide moves beyond a simple recitation of reactions, offering insights into the underlying principles that govern its chemical behavior and providing practical, field-proven protocols.

Molecular Overview and Physicochemical Properties

This compound, with the IUPAC name 2-(trifluoromethyl)pyridine-4-carbonitrile and CAS Number 916210-02-1, is a solid, typically white or off-white, compound.[1][2] Its structure is defined by a pyridine ring substituted at the 2-position with a trifluoromethyl group and at the 4-position with a nitrile group. This arrangement of powerful electron-withdrawing groups significantly influences the reactivity of both the pyridine ring and the nitrile functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₃N₂ | [2] |

| Molecular Weight | 172.11 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Low solubility in water; soluble in common organic solvents such as dichloromethane and chloroform. | [2] |

| Stability | Stable under normal conditions; may react with strong oxidizing agents. | [2] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of a substituted pyridine ring. The chemical shifts will be influenced by the strong electron-withdrawing effects of the CF₃ and CN groups.

-

¹³C NMR: The carbon NMR will display signals for the pyridine ring carbons, the nitrile carbon, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum is expected for the CF₃ group.

-

IR Spectroscopy: Key vibrational bands would include the C≡N stretch of the nitrile group (typically around 2230 cm⁻¹), and various C-F and aromatic C-H and C=C/C=N stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of the loss of CF₃ and CN groups.

Safety, Handling, and Storage

As a responsible scientist, a thorough understanding of the safety protocols for any chemical is non-negotiable. This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Reactivity Profile: A Guided Exploration

The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the trifluoromethyl and cyano groups. This electronic profile renders the pyridine ring highly susceptible to nucleophilic attack and influences the reactivity of the nitrile group.

Nucleophilic Aromatic Substitution (SNA)

The pyridine ring in this molecule is significantly electron-deficient, making it an excellent substrate for nucleophilic aromatic substitution. The positions ortho and para to the nitrogen atom are particularly activated towards nucleophilic attack. While no specific literature detailing SNAr on this compound was found, we can extrapolate from the reactivity of similar trifluoromethyl-substituted pyridines.

Conceptual Workflow for Nucleophilic Aromatic Substitution:

Caption: Conceptual workflow for nucleophilic aromatic substitution.

Experimental Protocol (General):

-

To a solution of this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (e.g., an amine, alcohol, or thiol) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DBU).

-

Heat the reaction mixture to an elevated temperature (typically 80-150 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reduction of the Nitrile Group

The nitrile group can be readily reduced to a primary amine, providing a valuable synthetic handle for further functionalization. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Reaction Scheme:

Caption: Reduction of the nitrile to a primary amine.

Experimental Protocol: Reduction with LiAlH₄ (General)

-

To a stirred suspension of lithium aluminum hydride in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound in the same solvent dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with an organic solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude product.

-

Purify by distillation or column chromatography if necessary.

Experimental Protocol: Catalytic Hydrogenation (General)

-

In a pressure vessel, dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon, or Platinum oxide).

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Heat the reaction mixture with vigorous stirring for the required time.

-

After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the product.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation provides access to 2-(trifluoromethyl)isonicotinic acid, another important synthetic intermediate.

Reaction Scheme:

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis (General)

-

Suspend this compound in a concentrated aqueous acid solution (e.g., sulfuric acid or hydrochloric acid).

-

Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and carefully neutralize it with a base to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain the carboxylic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis (General)

-

Dissolve this compound in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with a mineral acid to precipitate the carboxylic acid.

-

Filter the product, wash with cold water, and dry.

Cycloaddition Reactions

The nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with azides to form tetrazoles. Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.

Reaction Scheme: [3+2] Cycloaddition with Azide

Caption: [3+2] Cycloaddition with azide to form a tetrazole.

Experimental Protocol: Tetrazole Synthesis (General)

-

To a mixture of this compound and sodium azide in a suitable solvent (e.g., DMF, water), add a catalyst such as zinc chloride or ammonium chloride.

-

Heat the reaction mixture to an elevated temperature (typically 100-150 °C) and stir for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and acidify with a mineral acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the tetrazole derivative.

Applications in Synthesis

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the functional groups derived from the nitrile (amine, carboxylic acid, tetrazole) provide points for further molecular elaboration.

Conclusion

This compound is a highly versatile and reactive building block. Its unique electronic properties, stemming from the presence of two strong electron-withdrawing groups on the pyridine ring, open up a wide array of synthetic possibilities. A thorough understanding of its reactivity profile, coupled with careful handling and optimization of reaction conditions, will undoubtedly continue to facilitate the discovery and development of novel and impactful chemical entities.

References

The Strategic Deployment of 2-(Trifluoromethyl)isonicotinonitrile in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties. Among these privileged structures, the 2-(trifluoromethyl)pyridine motif has emerged as a critical building block for a new generation of targeted therapeutics. This technical guide provides an in-depth analysis of the 2-(Trifluoromethyl)isonicotinonitrile core, a versatile and highly valuable intermediate for the synthesis of potent enzyme inhibitors. We will explore the synthetic rationale, key chemical transformations, and the application of its derivatives as inhibitors of Bruton's Tyrosine Kinase (BTK), a critical node in B-cell signaling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Trifluoromethyl Group as a Bioactive Modulator

The trifluoromethyl (-CF₃) group is a powerful tool in the medicinal chemist's arsenal. Its unique electronic properties and steric profile confer significant advantages when incorporated into a drug candidate. Unlike a simple methyl group, the -CF₃ group is strongly electron-withdrawing and highly lipophilic.[1] This dual nature can dramatically influence a compound's metabolic stability by blocking sites of oxidative metabolism, enhance its binding affinity to target proteins through favorable hydrophobic interactions, and modulate the pKa of nearby functional groups. Consequently, trifluoromethylated heterocycles, particularly pyridines, are integral components of numerous approved drugs and clinical candidates.[2][3]

The this compound scaffold places the potent -CF₃ group adjacent to the ring nitrogen, influencing the electronic distribution of the entire pyridine ring. The nitrile group at the 4-position serves as a versatile chemical handle, amenable to a wide array of synthetic transformations, making this core an ideal starting point for library synthesis and lead optimization.

Synthesis and Chemical Reactivity of the Core Scaffold

The efficient construction of the this compound core is paramount for its use in drug discovery programs. While various methods exist for the synthesis of trifluoromethylpyridines, a common and scalable approach involves the cyanation of a readily available halo-pyridine precursor.[4]

Synthesis of this compound

The synthesis typically begins with a 4-halo-2-(trifluoromethyl)pyridine, such as 4-chloro-2-(trifluoromethyl)pyridine. The conversion of the chloride to the nitrile can be achieved through palladium-catalyzed cyanation. This class of reaction is well-suited for heteroaryl chlorides, which can be less reactive than their bromide or iodide counterparts. The use of a non-toxic cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is preferred in modern synthesis for safety and environmental reasons.[5]

Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol 1: Palladium-Catalyzed Cyanation

-

Objective: To synthesize this compound from 4-chloro-2-(trifluoromethyl)pyridine.

-

Methodology Rationale: This protocol is adapted from established palladium-catalyzed cyanation methods for heteroaryl chlorides, utilizing K₄[Fe(CN)₆] as a solid, relatively non-toxic cyanide source.[5] The use of a specialized ligand (e.g., a biarylphosphine like cataCXium A) is crucial for achieving high catalytic turnover with the less reactive aryl chloride.

-

Procedure:

-

To an oven-dried reaction vessel, add 4-chloro-2-(trifluoromethyl)pyridine (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.5 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (0.02 mmol), and potassium acetate (0.125 mmol).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add degassed solvents, dioxane (2.5 mL) and water (2.5 mL).

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove inorganic solids.

-

Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the title compound.

-

Derivatization of the Nitrile Group: The Tetrazole Bioisostere

The nitrile group is a linchpin for derivatization. One of the most powerful transformations in medicinal chemistry is its conversion to a tetrazole ring. The 5-substituted-1H-tetrazole moiety is a well-established bioisostere for the carboxylic acid group.[1][3] It shares a similar pKa and can act as a hydrogen bond donor and acceptor, but often provides improved metabolic stability and cell permeability compared to the corresponding carboxylic acid.

The conversion is typically achieved via a [3+2] cycloaddition reaction between the nitrile and an azide source, such as sodium azide. The reaction is often catalyzed by a Brønsted or Lewis acid.[3][6]

Experimental Protocol 2: Synthesis of 5-(2-(Trifluoromethyl)pyridin-4-yl)-1H-tetrazole

-

Objective: To convert the nitrile functionality of the core scaffold into a tetrazole ring.

-

Methodology Rationale: This protocol employs a widely used method for tetrazole synthesis from nitriles using sodium azide and a mild acid catalyst, ammonium chloride, in a polar aprotic solvent like DMF.[1]

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in N,N-Dimethylformamide (DMF, 5 mL).

-

Add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

-

Acidify the aqueous solution to pH ~2-3 with dilute hydrochloric acid. This will protonate the tetrazole and cause it to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the desired tetrazole derivative. Further purification can be achieved by recrystallization if necessary.

-

Application in Drug Discovery: Targeting Bruton's Tyrosine Kinase (BTK)

Derivatives of the 2-(trifluoromethyl)pyridine scaffold have proven to be highly effective as kinase inhibitors. Bruton's Tyrosine Kinase (BTK) is a particularly important target. BTK is a non-receptor tyrosine kinase from the Tec kinase family and is a crucial component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in numerous B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.

The BTK Signaling Pathway

Upon antigen binding to the B-cell receptor, a signaling cascade is initiated. This leads to the phosphorylation and activation of BTK at the plasma membrane. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which triggers a cascade involving calcium mobilization and activation of downstream transcription factors like NF-κB. The activation of these pathways is essential for B-cell proliferation, differentiation, and survival. Inhibiting BTK effectively shuts down this pro-survival signaling, leading to apoptosis in malignant B-cells.

Caption: The B-Cell Receptor (BCR) signaling cascade and the point of intervention by BTK inhibitors.

Structure-Activity Relationship (SAR) Insights

While a full SAR campaign is beyond the scope of this guide, key insights can be drawn from public domain data. The 2-(trifluoromethyl)pyridine moiety often serves as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. The rest of the molecule is then elaborated to occupy other pockets of the ATP-binding site to achieve potency and selectivity. The nitrile group, or its tetrazole bioisostere, frequently serves as an attachment point for larger, solvent-exposed moieties that can be optimized to fine-tune physicochemical properties like solubility and permeability. The development of both covalent irreversible inhibitors, which form a bond with a cysteine residue (Cys481 in BTK), and reversible non-covalent inhibitors has been a successful strategy.

Pharmacological Evaluation

Assessing the potency of newly synthesized compounds is a critical step. For kinase inhibitors, a common method is a biochemical assay that measures the ability of a compound to displace a known ligand or prevent the phosphorylation of a substrate.

In Vitro Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen® platform, are robust, high-throughput methods for determining inhibitor potency (IC₅₀).

Experimental Protocol 3: LanthaScreen® Eu Kinase Binding Assay

-

Objective: To determine the IC₅₀ value of a test compound against BTK.

-

Methodology Rationale: This assay measures inhibition by quantifying the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site. A europium-labeled antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a loss of the FRET signal.

-

Procedure (384-well plate format):

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration might be 100 µM. Then, create a 3X intermediate dilution of these compounds in the kinase assay buffer.

-

Dispensing Compound: Add 5 µL of the 3X intermediate compound dilutions to the appropriate wells of the assay plate. Include wells with DMSO only for "no inhibition" (0%) and "maximum signal" controls.

-

Kinase/Antibody Mix: Prepare a 3X solution of the BTK enzyme and the Eu-labeled anti-tag antibody in kinase assay buffer. Add 5 µL of this mixture to each well.

-

Tracer Solution: Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in the assay buffer. Add 5 µL of this solution to each well to initiate the binding reaction.

-

Incubation: Cover the plate to protect it from light and incubate at room temperature for 60 minutes.

-

Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm) for each well.

-

Normalize the data using the controls (0% and 100% inhibition).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Pharmacological Data Summary

Derivatives based on trifluoromethyl-substituted heterocyclic scaffolds have demonstrated potent inhibition of BTK. The table below summarizes the biochemical IC₅₀ values for the approved drug Ibrutinib and other representative reversible inhibitors from the literature, providing a benchmark for new discovery efforts.

| Compound | Scaffold Type | Target Kinase | IC₅₀ (nM) | Reference |

| Ibrutinib | Pyrazolopyrimidine | BTK | 0.47 | |

| Acalabrutinib | Acrylamide | BTK | 2.5 | |

| Compound 4x | Pyrrolo[2,3-d]pyrimidine | BTK | 4.8 | |

| Compound 10j | N,9-Diphenyl-9H-purine | BTK | 0.4 |

Conclusion

The this compound core represents a high-value scaffold for the development of targeted therapies, particularly kinase inhibitors. Its synthesis is accessible from common starting materials, and the nitrile group provides a versatile handle for rapid chemical elaboration and property modulation. As demonstrated by its utility in constructing potent BTK inhibitors, this scaffold allows for the precise placement of the critical trifluoromethyl group to maximize biological activity. By employing robust synthetic strategies and high-throughput pharmacological evaluation, researchers can effectively leverage this and related analogues to accelerate the discovery of novel drug candidates for oncology and autoimmune disorders.

References

- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bruton's tyrosine kinase (BTK) inhibitors for the treatment of primary central nervous system lymphoma (PCNSL): current progress and latest advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Stability and Storage of 2-(Trifluoromethyl)isonicotinonitrile

Abstract: This technical guide provides an in-depth analysis of the stability, storage, and handling of 2-(Trifluoromethyl)isonicotinonitrile (CAS No. 916210-02-1), a critical building block in the development of novel agrochemicals and pharmaceuticals. The document synthesizes data from safety data sheets and chemical literature to establish a framework for maintaining the compound's chemical integrity. Key factors influencing its stability—including temperature, moisture, light, and chemical incompatibilities—are discussed in detail. This guide presents field-proven protocols for optimal storage and handling, alongside a self-validating experimental workflow for conducting in-house stability studies. The objective is to equip researchers, scientists, and drug development professionals with the necessary expertise to ensure the reliability and reproducibility of their experimental outcomes by preserving the quality of this essential reagent.

Introduction to this compound

This compound is a fluorinated heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl (-CF3) group at the 2-position and a nitrile (-CN) group at the 4-position. The strong electron-withdrawing nature of both substituents makes the pyridine ring electron-deficient, a property that is leveraged in various synthetic applications. Trifluoromethylpyridine moieties are key structural motifs in a range of active ingredients, from insecticides to herbicides, due to their enhanced metabolic stability and binding affinity.[1][2][3]

The integrity of starting materials is a cornerstone of reproducible scientific research and development. For a reactive intermediate like this compound, improper storage or handling can lead to degradation, introducing impurities that can compromise downstream reactions, alter biological activity, and generate misleading data. This guide provides a comprehensive overview of the compound's stability profile and establishes best practices for its management in a laboratory setting.

Physicochemical Properties

A clear understanding of the compound's fundamental properties is essential for its proper handling and storage.

| Property | Value | Source(s) |

| IUPAC Name | 2-(trifluoromethyl)pyridine-4-carbonitrile | [4] |

| Synonyms | 4-Cyano-2-(trifluoromethyl)pyridine | [5] |

| CAS Number | 916210-02-1 | [6] |

| Molecular Formula | C₇H₃F₃N₂ | [7] |

| Molecular Weight | 172.11 g/mol | [7][8] |

| Appearance | Solid (Typically) | [7] |

| Solubility in Water | Low solubility | [7] |

| Solubility in Organic Solvents | Soluble in solvents like dichloromethane | [7] |

Chemical Stability and Reactivity Profile

Intrinsic Stability

Under recommended storage conditions, this compound is a stable compound.[7][9][10] Its stability can be attributed to the robust aromatic pyridine core and the high bond strength of the C-F bonds in the trifluoromethyl group. However, the electron-deficient nature of the ring and the presence of the reactive nitrile group make it susceptible to degradation under specific conditions.

Incompatibilities and Hazardous Reactions

To prevent degradation and ensure laboratory safety, the compound must be stored away from incompatible materials and conditions.

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially hazardous reactions.[7][10][11]

-

Moisture: The nitrile group is susceptible to hydrolysis, particularly in the presence of strong acids or bases, which could convert it into an amide or carboxylic acid. Therefore, preventing moisture absorption is critical for maintaining purity.[7][10]

-

Heat and Ignition Sources: While the compound is a solid with a relatively high flash point, exposure to excess heat, open flames, or sparks should be avoided to prevent thermal decomposition.[7][10] Thermal decomposition or combustion can generate highly toxic gases, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[4][11][12]

-

Light: For related trifluoromethylpyridine compounds, protection from light is recommended to prevent photochemical degradation.[12] This is a prudent, low-cost measure to extend the shelf-life of the compound.

Potential Degradation Pathways

The primary routes of degradation are conceptually based on the reactivity of the nitrile and the electron-deficient pyridine ring. The diagram below illustrates these potential pathways, which should be monitored in any stability assessment.

Caption: Conceptual degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective way to ensure the long-term integrity of the compound.

Long-Term Storage Conditions

The following conditions are recommended for maximizing the shelf-life of the material.

| Parameter | Gold Standard (Archival/Reference) | Standard Laboratory Practice (Routine Use) | Rationale |

| Temperature | 2–8 °C (Refrigerated) [11][12] | Cool, dry area (ambient, <25 °C)[7][13] | Reduces kinetic rate of potential degradation reactions. |

| Atmosphere | Inert Gas (Argon or Nitrogen) [11] | Tightly Sealed Container [4][7][9][10] | Prevents exposure to atmospheric moisture and oxygen. |

| Light Exposure | Amber Vial or stored in the dark [12] | Opaque container or in a cabinet | Prevents potential photochemical degradation. |

| Container | Borosilicate glass vial with a PTFE-lined cap. | Original supplier bottle, tightly sealed after each use. | Ensures inert contact surface and a high-quality seal. |

Handling Procedures for Laboratory Use

Safe and effective handling is paramount.

-

Ventilation: Always handle the compound in a well-ventilated area.[4][13] For weighing and preparing solutions, use a certified chemical fume hood.

-

Dispensing: Use clean, dry spatulas and glassware to avoid cross-contamination and introduction of moisture.

-

Container Management: After dispensing the required amount, securely reseal the container immediately to minimize exposure to air and humidity.[7]

-

Avoid Dust: Minimize the generation of dust during handling.[4][12]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

-

Eye Protection: Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[9][11]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected prior to use.[9]

-

Body Protection: A laboratory coat and, if there is a risk of significant exposure, impervious clothing.[4][9]

Experimental Protocol: A Self-Validating Stability Study

To ensure the compound's suitability for a specific application, particularly after long-term storage, conducting an in-house stability study is a best practice. This protocol provides a framework for such a self-validating system.

Objective

To empirically assess the stability of a specific lot of this compound under defined storage conditions over time.

Materials and Methods

-

Analytical Technique: A stability-indicating method, typically High-Performance Liquid Chromatography with a UV detector (HPLC-UV), capable of separating the parent compound from potential degradants.

-

Samples: A homogenous sample from the lot to be tested.

-

Storage Conditions:

-

Control: 2–8 °C, protected from light, in a sealed container.

-

Accelerated: 40 °C / 75% Relative Humidity (or another relevant stress condition).

-

Standard Lab: Ambient room temperature, protected from light.

-

-

Time Points: T=0, 1 month, 3 months, 6 months, and 12 months (or as required by the project).

Step-by-Step Workflow

-

Method Validation: Develop and validate an HPLC method to ensure it can accurately quantify the main peak and separate it from any potential impurities or degradants.

-

T=0 Analysis: At the start of the study, dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., acetonitrile) to create a stock solution. Analyze this initial sample in triplicate to establish the baseline purity and peak area.

-

Sample Aliquoting: Aliquot the solid material into separate, appropriately labeled vials for each time point and storage condition. This prevents contamination of the bulk material.

-

Storage: Place the aliquots in their designated stability chambers or storage locations.

-

Time Point Analysis: At each scheduled time point, retrieve the designated vial, prepare a sample for analysis in the same manner as the T=0 sample, and analyze it using the validated HPLC method.

-

Data Evaluation: Compare the purity and peak area of the aged samples to the T=0 baseline. A significant decrease (>2%) in the main peak's area or the appearance of new impurity peaks indicates degradation.

Caption: Experimental workflow for a self-validating stability study.

Conclusion

References

- 1. 2,3-Difluoro-5-(trifluoromethyl)isonicotinic Acid [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. aksci.com [aksci.com]

- 5. This compound | CAS 916210-02-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 2-Trifluoromethyl-isonicotinonitrile | 916210-02-1 [chemicalbook.com]

- 7. 2-(Trifluoromethyl) Isonicotinonitrile | Properties, Uses, Safety Data & Supplier Information - Buy Online China [nj-finechem.com]

- 8. scbt.com [scbt.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. chemicalbook.com [chemicalbook.com]

The Synthetic Chemist's Guide to Trifluoromethylpyridines: Methodologies, Mechanisms, and Modern Applications

A Senior Application Scientist's In-depth Technical Review

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds has become a cornerstone of modern medicinal and agricultural chemistry. This powerful structural motif imbues parent molecules with unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, which can dramatically improve their biological activity and pharmacokinetic properties.[1][2][3][4] Consequently, trifluoromethylpyridines (TFMPs) are integral components of numerous pharmaceuticals and agrochemicals, driving the continuous demand for efficient and selective synthetic methodologies.[1][5][6][7]

This technical guide provides a comprehensive overview of the principal strategies for synthesizing trifluoromethylpyridines. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights into experimental choices and providing detailed protocols for key transformations.

The Trifluoromethylated Pyridine Landscape: A Structural Overview

The position of the trifluoromethyl group on the pyridine ring dictates the synthetic strategy and profoundly influences the final compound's properties. The primary isomers of interest are 2-, 3-, and 4-trifluoromethylpyridines and their derivatives.

Core Synthetic Strategies: A Dichotomy of Approaches

The synthesis of trifluoromethylpyridines can be broadly categorized into two main philosophies: the "building block" approach, which involves constructing the pyridine ring from a trifluoromethylated precursor, and "late-stage functionalization," which introduces the CF₃ group directly onto a pre-existing pyridine core.

The Building Block Approach: Constructing the Ring from Trifluoromethylated Precursors

This classical and industrially significant strategy relies on the cyclocondensation of smaller, readily available trifluoromethyl-containing building blocks.[1][6] This method offers excellent control over the final substitution pattern and is often the most cost-effective route for large-scale production.

A variety of fluorine-containing building blocks are commonly employed in these cyclocondensation reactions.[8] These include:

-

Ethyl 2,2,2-trifluoroacetate

-

2,2,2-Trifluoroacetyl chloride

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

The choice of building block is dictated by the desired substitution pattern on the final pyridine ring. For instance, the herbicide Pyroxsulam is synthesized via a Horner-Wadsworth-Emmons reaction utilizing (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one to construct the pyridone intermediate.[1]

The primary advantage of the building block approach is its inherent regioselectivity. The position of the trifluoromethyl group is predetermined by its placement in the acyclic precursor. This eliminates the formation of isomeric mixtures that can plague direct trifluoromethylation methods, simplifying purification and increasing overall yield.

This protocol is a representative example of a cyclocondensation reaction to form a trifluoromethylated pyridine derivative.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Enamine (e.g., 3-aminocrotononitrile)

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, add the enamine component at room temperature under an inert atmosphere.

-

Stir the mixture for 15-20 minutes.

-

Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and neutralize with an appropriate acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to yield the desired trifluoromethylated pyridone.

Halogen Exchange: A Robust Industrial Method

One of the earliest and still widely used industrial methods for synthesizing trifluoromethylpyridines involves a halogen exchange (Halex) reaction.[1] This process typically starts with a readily available methylpyridine (picoline), which is first exhaustively chlorinated to a trichloromethylpyridine. Subsequent treatment with a fluoride source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃), replaces the chlorine atoms with fluorine to generate the trifluoromethyl group.[1][9]

For example, 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate for several crop-protection products, is produced in high demand through this methodology.[1][6][8] The synthesis begins with the chlorination of 3-picoline to 2,3-dichloro-5-(trichloromethyl)pyridine, followed by a vapor-phase fluorination.[1][8]

The choice of fluorinating agent and reaction conditions is critical for the success of the Halex reaction. Anhydrous hydrogen fluoride is often used in industrial settings due to its cost-effectiveness, while antimony trifluoride, as used in the original Swarts reaction, is also effective.[1] The reaction conditions, particularly temperature and pressure, must be carefully controlled to ensure complete exchange and minimize side reactions.

This protocol outlines the general procedure for the synthesis of a trifluoromethylpyridine via halogen exchange.

Materials:

-

2,3-Dichloro-5-(trichloromethyl)pyridine

-

Anhydrous hydrogen fluoride (HF)

-

Reactor suitable for handling HF

Procedure:

-

Charge the reactor with 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Cool the reactor and carefully add anhydrous hydrogen fluoride.

-

Gradually heat the reactor to the desired temperature (e.g., 170 °C) and allow the reaction to proceed for several hours.[9]

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, carefully quench the reaction mixture with a base (e.g., 5% sodium bicarbonate solution).[9]

-

Separate the organic phase, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).[9]

-

Purify the crude product by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.

Direct C-H Trifluoromethylation: The Modern Frontier